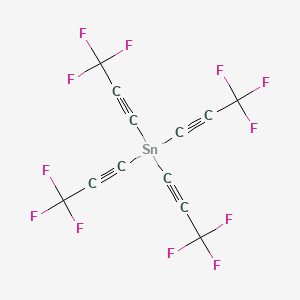
Oleandrigenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleandrigenone is a naturally occurring compound found in the oleander plant (Nerium oleander). This compound is known for its potent biological activities and has been the subject of extensive research due to its potential therapeutic applications. This compound is a type of cardiac glycoside, which means it has a specific effect on the heart muscle, making it a compound of interest in the field of medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleandrigenone typically involves the extraction from the oleander plant. The process begins with the collection of oleander leaves, which are then subjected to a series of extraction and purification steps to isolate the compound. The extraction process often involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar extraction techniques but with larger quantities of raw materials and more efficient purification methods. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oleandrigenone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Scientific Research Applications
Oleandrigenone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of cardiac glycosides and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating heart conditions due to its cardiac glycoside properties.
Industry: Used in the development of pharmaceuticals and other products that require high-purity cardiac glycosides.
Mechanism of Action
The mechanism of action of oleandrigenone involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn affects calcium ion concentrations and enhances cardiac muscle contraction. This mechanism is similar to that of other cardiac glycosides, making this compound a potent compound for influencing heart function.
Comparison with Similar Compounds
Oleandrigenone is similar to other cardiac glycosides such as digoxin and ouabain. it is unique in its specific structure and the particular effects it has on the heart muscle. The following are some similar compounds:
Digoxin: Another cardiac glycoside used in the treatment of heart conditions.
Ouabain: A cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.
Properties
CAS No. |
51227-49-7 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-17-(5-oxo-2H-furan-3-yl)-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H34O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16,18-20,22,29H,4-9,11-13H2,1-3H3/t16-,18+,19-,20+,22+,23+,24-,25+/m1/s1 |
InChI Key |
LSJGAOKAEAXKPB-MWAHCDATSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(=O)CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


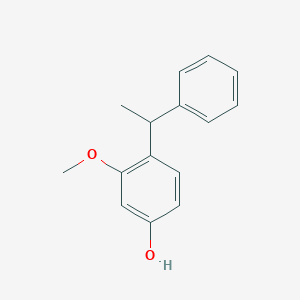

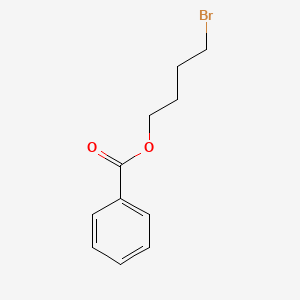

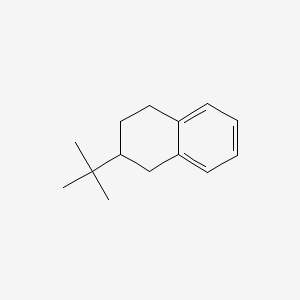
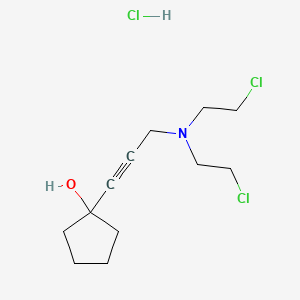
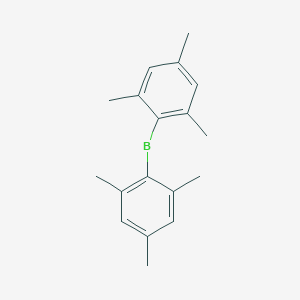

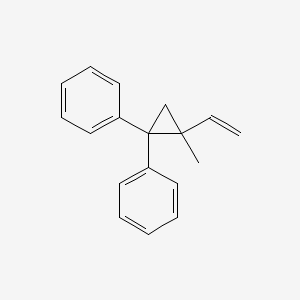
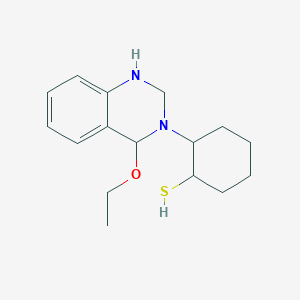
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)


